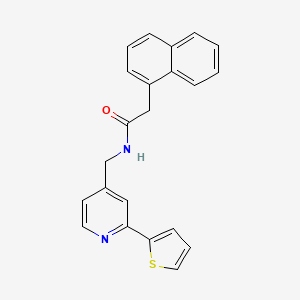

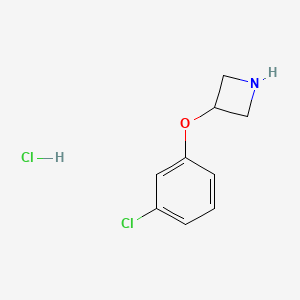

2-(naphthalen-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(naphthalen-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as THAL-SNS-032 and is a selective inhibitor of CDK9, a protein that plays a crucial role in cell cycle regulation and transcriptional control.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Design and Synthesis of Derivatives : A study by Yang Jing (2010) involved the design and synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives from a related compound. These derivatives were characterized using techniques like 1H NMR, IR, and MS, highlighting the compound's versatility in synthetic chemistry (Yang Jing, 2010).

Chemosensors for Transition Metal Ions : Prajkta Gosavi-Mirkute et al. (2017) synthesized and characterized derivatives including 2-((thiophen-2-yl)methylamino)naphthalene-1,4-dione, demonstrating their potential as chemosensors for transition metal ions. This suggests applications in analytical chemistry, particularly in metal ion detection (Prajkta Gosavi-Mirkute et al., 2017).

Catalysis and Ultrasound Irradiation : M. Mokhtary and Mogharab Torabi (2017) reported the use of related naphthalene and thiophene-containing acetamide derivatives in catalytic synthesis under ultrasound irradiation. This indicates the compound's role in facilitating efficient chemical reactions (M. Mokhtary & Mogharab Torabi, 2017).

Biological Applications

Anti-Parkinson's Activity : S. Gomathy et al. (2012) explored derivatives of a similar compound for their potential anti-Parkinson's activity. This study highlights the therapeutic potential of such compounds in neurodegenerative diseases (S. Gomathy et al., 2012).

Anti-HIV Activity : Nawar S. Hamad et al. (2010) synthesized a series of naphthalene derivatives, including those related to the queried compound, and evaluated them for anti-HIV activity. The results suggested potential applications in developing antiviral agents (Nawar S. Hamad et al., 2010).

DNA Interaction and Docking Studies : Research by Baris Kurt et al. (2020) involved the synthesis of similar compounds and their interaction with DNA. This implies applications in understanding molecular interactions and drug design (Baris Kurt et al., 2020).

Propriétés

IUPAC Name |

2-naphthalen-1-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c25-22(14-18-7-3-6-17-5-1-2-8-19(17)18)24-15-16-10-11-23-20(13-16)21-9-4-12-26-21/h1-13H,14-15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHCHNVSKUKXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2438054.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide](/img/structure/B2438055.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2438062.png)

![tert-butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate](/img/structure/B2438063.png)

![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2438066.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2438072.png)

![(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2438075.png)